molecular formula C8H9BF2O3 B1408768 (3-(Difluoromethyl)-4-methoxyphenyl)boronic acid CAS No. 1704065-70-2

(3-(Difluoromethyl)-4-methoxyphenyl)boronic acid

Cat. No.: B1408768
CAS No.: 1704065-70-2
M. Wt: 201.97 g/mol
InChI Key: JLKVLYGTGZAWBM-UHFFFAOYSA-N
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Description

“(3-(Difluoromethyl)-4-methoxyphenyl)boronic acid” is a type of organoboron compound. Organoboron compounds are widely used in Suzuki–Miyaura cross-coupling, a transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Synthesis Analysis

The synthesis of organoboron compounds like “(3-(Difluoromethylation)-4-methoxyphenyl)boronic acid” often involves difluoromethylation processes . These processes are based on X–CF2H bond formation where X can be C (sp), C (sp2), C (sp3), O, N, or S . The last decade has seen an increase in metal-based methods that can transfer CF2H to C (sp2) sites in both stoichiometric and catalytic modes .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a difluoromethyl group and a methoxy group . The boronic acid group plays a crucial role in the Suzuki–Miyaura coupling reaction .


Chemical Reactions Analysis

In the context of Suzuki–Miyaura coupling, the boronic acid group in “this compound” participates in a transmetalation process . This process involves the transfer of the organoboron group from boron to palladium .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are largely determined by the presence of the boronic acid group . Boronic acids are known for their stability, ease of preparation, and environmental benignity .

Scientific Research Applications

Synthesis and Chemical Properties

The formation of tetraarylpentaborates from the reaction of arylboronic acids, including (4-methoxyphenyl)boronic acid, with an aryloxorhodium complex has been explored. This synthesis leads to new cationic rhodium complexes characterized by unique structural and chemical properties (Nishihara, Nara, & Osakada, 2002). Such complexes are of interest for their potential applications in catalysis and materials science.

Photophysical and Fluorescence Studies

Fluorescence quenching studies of boronic acid derivatives, including 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid, have revealed insights into their photophysical properties. These studies, which employed aniline as a quencher, observed a negative deviation from the Stern–Volmer equation, suggesting the existence of different conformers in the ground state and the role of intermolecular and intramolecular hydrogen bonding (Geethanjali, Nagaraja, Melavanki, & Kusanur, 2015).

Catalytic Applications

The use of boronic acids in catalysis has been demonstrated through the synthesis of structurally tunable 3-cyanoformazanate boron difluoride dyes. These compounds exhibit substituent-dependent absorption, emission, and electrochemical properties, which are essential for the development of novel materials and sensors (Barbon, Reinkeluers, Price, Staroverov, & Gilroy, 2014).

Sensing and Detection

Boronic acids have been employed in the development of selective fluorescent chemosensors for detecting biological active substances such as carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide. This application leverages the unique interaction between boronic acid and cis-1,2- or 1,3-diol structures, enabling the development of novel diagnostic and analytical tools (Huang, Jia, Xie, Wang, Xu, & Fang, 2012).

Biomedical Applications

Research has highlighted the potential of boronic acid-containing polymers in various biomedical applications, including the treatment of HIV, obesity, diabetes, and cancer. These polymers are valued for their unique reactivity, solubility, and responsive nature, making them promising candidates for the development of new biomaterials (Cambre & Sumerlin, 2011).

Mechanism of Action

The mechanism of action in Suzuki–Miyaura coupling involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Safety and Hazards

As with many chemical compounds, “(3-(Difluoromethyl)-4-methoxyphenyl)boronic acid” should be handled with care to avoid potential hazards . It’s important to avoid dust formation, breathing in mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment should be worn when handling this compound .

Future Directions

The future directions of research involving “(3-(Difluoromethylation)-4-methoxyphenyl)boronic acid” and similar compounds are likely to focus on further refining and expanding the applications of Suzuki–Miyaura coupling . This could include the development of more efficient and selective synthesis methods, as well as the exploration of new types of reactions involving organoboron compounds .

Properties

IUPAC Name

[3-(difluoromethyl)-4-methoxyphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BF2O3/c1-14-7-3-2-5(9(12)13)4-6(7)8(10)11/h2-4,8,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKVLYGTGZAWBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC)C(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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